molecular formula C10H14N2S2 B1404025 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide CAS No. 1423027-08-0

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

Cat. No. B1404025
M. Wt: 226.4 g/mol
InChI Key: OSBQNTBWBYOGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder and has a molecular weight of 226.37 . The storage temperature is room temperature .

Scientific Research Applications

  • Topical Agent for Skin Disorders : A compound closely related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, AM643, has been identified as a potential candidate for topical treatment of skin disorders involving leukotriene production. This compound showed significant reduction in leukotrienes and swelling in a murine ear arachidonic acid model (Stock et al., 2010).

  • Antimycobacterial Activity : A set of 4-benzylsulfanyl derivatives of pyridine-2-carbonitriles and pyridine-2-carbothioamides, which includes compounds structurally related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, have shown notable antimycobacterial activity. These derivatives have been studied using quantitative structure-activity relationship (QSAR) techniques (Klimešová et al., 2000).

  • Synthesis of 4-(Benzylsulfanyl)pyridine Derivatives : Research has been conducted on synthesizing and testing the antimycobacterial and antifungal activities of 4-(benzylsulfanyl)pyridine derivatives, which are structurally related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide. These compounds exhibited significant activity against Mycobacterium tuberculosis and nontuberculous mycobacteria (Klimešová et al., 1999).

  • Synthesis of 6-Methylsulfanyl-5-Phenyl-2,3-Dihydro-1H-Pyrrolizine : Another research application includes the synthesis of 6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine from 2-tert-butylsulfanyl-3-phenyl- or pyrrolidin-1-yl-cyclopropenethiones, showcasing the chemical versatility of tert-butylsulfanyl compounds in organic synthesis (Yagyu et al., 1998).

  • Palladium(II) Complexes Synthesis : There's research on synthesizing Palladium(II) complexes with N,N-dimethylpyrrole-1- and 2-carbothioamides, indicating the potential application of similar compounds in the formation of organometallic complexes (Fukazawa et al., 1994).

  • 5-Lipoxygenase-activating Protein (FLAP) Inhibitors : Research on the development of 5-lipoxygenase-activating protein (FLAP) inhibitors, specifically a compound closely related to 6-(Tert-butylsulfanyl)pyridine-3-carbothioamide, has shown potential for oral administration in treating conditions related to leukotriene production (Stock et al., 2011).

  • Synthesis of Tetrapyrazinoporphyrazines : Research involving the synthesis of zinc tetrapyrazinoporphyrazines with different numbers of pyridin-2-yl and tert-butylsulfanyl substituents showcases the potential of tert-butylsulfanyl compounds in creating complex macrocyclic structures (Zimcik et al., 2009).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6-tert-butylsulfanylpyridine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2S2/c1-10(2,3)14-8-5-4-7(6-12-8)9(11)13/h4-6H,1-3H3,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSBQNTBWBYOGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=NC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Tert-butylsulfanyl)pyridine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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